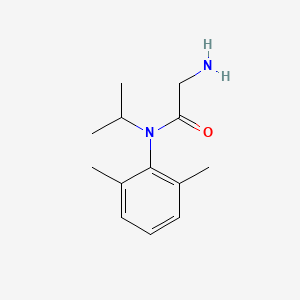

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

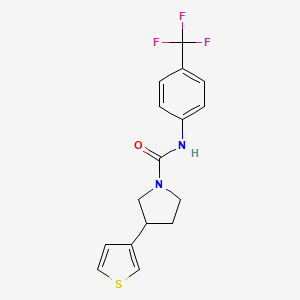

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.

Wissenschaftliche Forschungsanwendungen

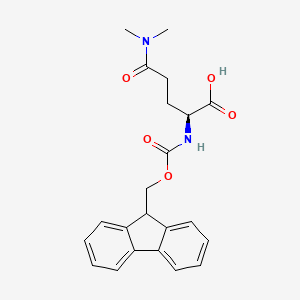

Crystal Structure Analysis

Research on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide and similar compounds has provided insights into their crystal structures, revealing how molecular conformation is influenced by different substituents. The molecules exhibit variations in bond parameters and are linked through hydrogen bonds, which is fundamental for understanding their chemical behavior and reactivity (Gowda, Svoboda, & Fuess, 2007). These structural analyses serve as a basis for the development of new materials and have implications for designing drugs with improved efficacy and reduced side effects.

Biochemical Applications

Compounds similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide have been investigated for their potential as herbicides and in fatty acid synthesis inhibition. For instance, chloroacetamide derivatives have been studied for their selectivity and effectiveness in controlling annual grasses and broad-leaved weeds, highlighting their role in agricultural biochemistry and providing a foundation for developing environmentally friendly pesticides (Weisshaar & Böger, 1989).

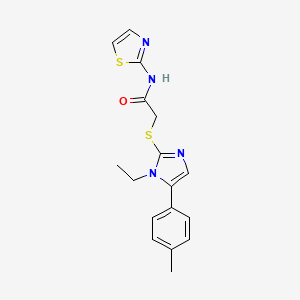

Organic Chemistry and Synthesis

Research into the chemical reactions and synthesis of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide reveals their versatility in organic synthesis. For example, studies on the heterolysis of α-chloroacetanilide derivatives have elucidated mechanisms of bond cleavage and condensation reactions, contributing to the understanding of complex organic reaction pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010). This knowledge is instrumental in designing synthetic routes for pharmaceuticals and other organic compounds.

Advanced Material Science

The study of amide-containing isoquinoline derivatives, including those structurally similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, has led to discoveries in the field of material science. These compounds form gels and crystalline salts with various acids, and their host-guest complexes exhibit enhanced fluorescence emissions. Such findings have implications for the development of novel optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Biological Screening and Fingerprint Applications

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. Some compounds exhibited significant activity, and their molecular docking to target proteins has provided insights into their potential as therapeutic agents. Additionally, their application in latent fingerprint analysis for forensic science highlights the multidisciplinary impact of these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Eigenschaften

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROKJGKHGPNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)

![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)

![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)

![N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2539671.png)